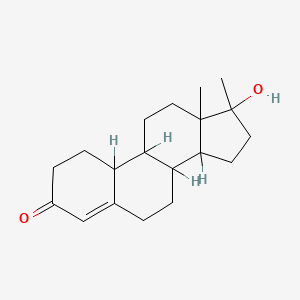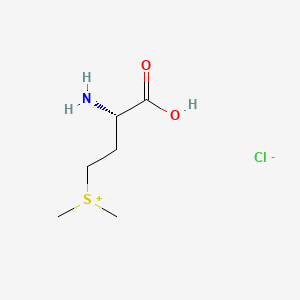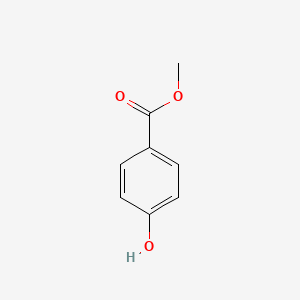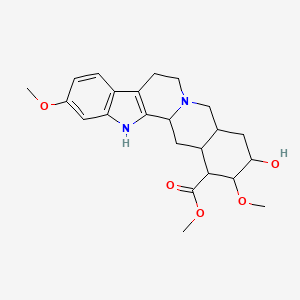
Meturedepa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meturedepa, also known as AB-132, is an alkylating agent developed as an antineoplastic drug. It has been studied for its potential in treating lymphomas and leukemias. This compound functions as a radiation sensitizer, enhancing the biological effects of radiation, and has shown promising results in combination with X-ray radiation for tumor shrinkage .
Preparation Methods
Meturedepa is synthesized through a series of chemical reactions involving ethyl [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]carbamate. The synthetic route typically involves the reaction of ethyl carbamate with bis(2,2-dimethyl-1-aziridinyl)phosphinyl chloride under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Meturedepa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Meturedepa has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkylating agents and their reactions.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential treatment for various cancers, including lymphomas, leukemias, and bronchogenic carcinoma.
Industry: Utilized in research and development of new radiation sensitizers and antineoplastic agents .
Mechanism of Action
Meturedepa exerts its effects by functioning as a radiation sensitizer. It enhances the biological effects of radiation by increasing the susceptibility of cancer cells to radiation-induced damage. The molecular targets and pathways involved include DNA alkylation and disruption of cellular replication processes, leading to increased tumor cell death when combined with radiation therapy .
Comparison with Similar Compounds
Meturedepa is unique compared to other alkylating agents due to its dual function as an antineoplastic agent and a radiation sensitizer. Similar compounds include:
Thiotepa: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used alkylating agent with immunosuppressive properties.
Ifosfamide: Similar to cyclophosphamide but with different pharmacokinetics and clinical applications.
This compound’s uniqueness lies in its ability to enhance the effects of radiation therapy, making it a valuable compound in combined cancer treatment strategies .
Properties
CAS No. |
1661-29-6 |
|---|---|
Molecular Formula |
C11H22N3O3P |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
ethyl N-bis(2,2-dimethylaziridin-1-yl)phosphorylcarbamate |
InChI |
InChI=1S/C11H22N3O3P/c1-6-17-9(15)12-18(16,13-7-10(13,2)3)14-8-11(14,4)5/h6-8H2,1-5H3,(H,12,15,16) |
InChI Key |
QTFKTBRIGWJQQL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NP(=O)(N1CC1(C)C)N2CC2(C)C |
Canonical SMILES |
CCOC(=O)NP(=O)(N1CC1(C)C)N2CC2(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
1661-29-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AB 132 ethyl (bis(2,2-dimethyl-1-aziridinyl)phosphinyl)carbamate meturedepa NSC 51325 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)












